molecular formula C20H17NO2 B5504086 2-(4-biphenylyloxy)-N-phenylacetamide

2-(4-biphenylyloxy)-N-phenylacetamide

Numéro de catalogue: B5504086
Poids moléculaire: 303.4 g/mol
Clé InChI: JOVPJLCMDCGVSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Biphenylyloxy)-N-phenylacetamide is a phenylacetamide derivative characterized by a biphenylyloxy group attached to the acetamide scaffold. The biphenylyloxy moiety may enhance lipophilicity and binding affinity to biological targets compared to simpler phenoxy derivatives, though this hypothesis requires empirical validation .

Propriétés

IUPAC Name

N-phenyl-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(21-18-9-5-2-6-10-18)15-23-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPJLCMDCGVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

  • Structural Features: Fluorine substitution at the para position of the phenoxy group.
  • Activity: PC3 (Prostate Carcinoma): Compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) showed potent cytotoxicity, though less active than imatinib (IC50 = 40 μM) . MCF-7 (Breast Cancer): Compound 2c (IC50 = 100 μM) exhibited comparable activity to imatinib (IC50 = 98 μM) .
  • Structure-Activity Relationship (SAR) : Nitro substituents (e.g., 2a–2c ) enhance cytotoxicity over methoxy groups (e.g., 2d–2f ), likely due to increased electron-withdrawing effects .

Table 1: Cytotoxicity of Selected Phenylacetamide Derivatives

Compound Substituent IC50 (μM) Target Cell Line Reference
2b 4-Nitro 52 PC3
2c 4-Nitro 80 (PC3), 100 (MCF-7) PC3/MCF-7
Imatinib Reference Drug 40 (PC3), 98 (MCF-7) PC3/MCF-7

Antitubercular Activity

2-(3-Fluoro-4-Nitrophenoxy)-N-phenylacetamide Derivatives

  • Structural Features: Fluoro and nitro groups on the phenoxy ring.
  • Activity :
    • H37Rv Strain : Compound 3m exhibited a minimum inhibitory concentration (MIC) of 1.56 μg/mL, comparable to rifampin .
    • Resistant Strains : 3m retained efficacy against multidrug-resistant (MDR) M. tuberculosis isolates, highlighting the scaffold's versatility .
  • SAR : The nitro group is critical for activity, likely facilitating target engagement through redox interactions .

Antiviral Activity

2-(Isoquinolin-4-yl)-N-phenylacetamide

  • Structural Features: Isoquinoline substitution.
  • Activity : Demonstrated high binding affinity (−22.65 kcal/mol) to SARS-CoV-2 main protease (M<sup>pro</sup>), forming hydrogen bonds with HIS163 and GLU166 residues .
  • Implications: The isoquinoline moiety occupies a hydrophobic pocket in M<sup>pro</sup>, suggesting that bulkier substituents (e.g., biphenylyloxy) might enhance binding .

Drug-like Properties

S-4: 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide

  • Lipophilicity: Log D values of 0.54 (octanol/PBS) and −1.33 (cyclohexane/PBS) indicate moderate hydrophobicity .
  • Plasma Protein Binding: 78.82%, comparable to propranolol (80–93%), suggesting favorable pharmacokinetics .
  • Metabolic Stability : 36.07% remaining after metabolism, indicating moderate hepatic clearance .

Table 2: Pharmacokinetic Properties of S-4

Property Value Reference
Log D (Octanol/PBS) 0.54
Plasma Protein Binding 78.82%
Metabolic Stability 36.07% remaining

Alkylation of N-Substituted 2-Phenylacetamides

  • Solvent Effects: Polar solvents like DMSO improve reaction yields (6.87 mmol product) compared to non-polar solvents (e.g., hexane: 5 mmol) .
  • Catalysis : Phase-transfer catalysts in toluene enhance benzylation efficiency, a strategy applicable to synthesizing biphenylyloxy analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.